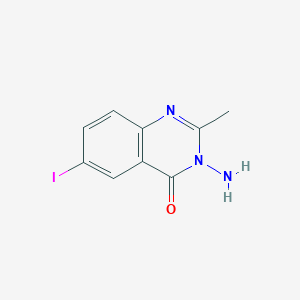
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group at position 4, a trichloromethyl group at position 2, and an aldehyde group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the phenyl, trichloromethyl, and aldehyde groups. One common method involves the use of o-aminopyrimidine aldehydes and ketones as precursors . These precursors undergo hetero-annulation reactions to form the desired pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trichloromethyl group.
Major Products:
Oxidation: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carboxylic acid.
Reduction: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit key enzymes or proteins involved in inflammatory and cancer pathways . These interactions often involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Pyrimidine-5-carbonitrile derivatives
Comparison: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and potential biological activity compared to other pyrimidine derivatives
Propiedades
Número CAS |
143034-51-9 |
|---|---|
Fórmula molecular |
C12H7Cl3N2O |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7Cl3N2O/c13-12(14,15)11-16-6-9(7-18)10(17-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
COWNHLGLYFNDPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC=C2C=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)


![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)


![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)

![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)

![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)

